molecular formula C11H15NO4S B2386582 3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid CAS No. 747411-03-6

3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid

Cat. No. B2386582
CAS RN: 747411-03-6
M. Wt: 257.3
InChI Key: BBDQQBLOJJWZAF-UHFFFAOYSA-N
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Description

“3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 747411-03-6 . It has a molecular weight of 257.31 and its molecular formula is C11H15NO4S . It is a powder at room temperature .

Physical and Chemical Properties The compound has a melting point of 169-170°C . The IUPAC name for this compound is 3-{[isopropyl(methyl)amino]sulfonyl}benzoic acid . The InChI code for this compound is 1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8H,1-3H3,(H,13,14) .

Scientific Research Applications

Molecular Synthesis and Catalysis

3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid derivatives are involved in various molecular synthesis processes. For example, certain sulfamoyl and pyrrole derivatives attached to a benzoimidazol-2-yl moiety, which may include structures similar to this compound, have shown significant antimicrobial activities against a range of bacteria and fungi. This indicates the compound's potential utility in the development of new antimicrobial agents (El-Meguid, 2014). Additionally, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which may share functional groups with this compound, is used as a recyclable catalyst for certain condensation reactions, suggesting potential applications in catalysis or synthetic chemistry (Tayebi et al., 2011).

Drug Synthesis and Evaluation

In drug development, the structure related to this compound is seen in the synthesis of various compounds. For instance, the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives, which potentially include the this compound structure, indicated significant anti-dengue virus activity. This highlights the compound's relevance in antiviral drug synthesis and evaluation (Joubert et al., 2018).

Analytical and Computational Studies

Compounds structurally related to this compound are also subjects of various analytical and computational studies. For instance, Schiff base (E)2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid, which may share structural similarities, was synthesized and characterized, with its properties investigated through quantum mechanical studies and molecular docking, indicating potential applications in computational chemistry and drug design (Elangovan et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[methyl(propan-2-yl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDQQBLOJJWZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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